![molecular formula C16H18ClN B12069817 {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is an organic compound that belongs to the class of phenethylamines This compound features a complex structure with a chlorophenyl group, a methylphenyl group, and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a chlorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Chlorophenyl derivatives: Compounds with similar aromatic ring structures and halogen substitutions.
Methylphenyl derivatives: Compounds with similar methyl-substituted aromatic rings.
Uniqueness
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H18ClN |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
N-[[4-(3-chlorophenyl)-3-methylphenyl]methyl]ethanamine |
InChI |
InChI=1S/C16H18ClN/c1-3-18-11-13-7-8-16(12(2)9-13)14-5-4-6-15(17)10-14/h4-10,18H,3,11H2,1-2H3 |
Clé InChI |
YMSDOXSCXQLIDG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





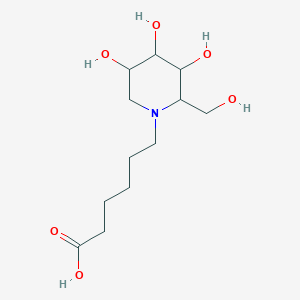
![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
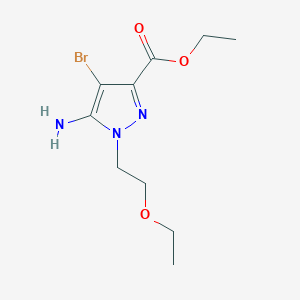
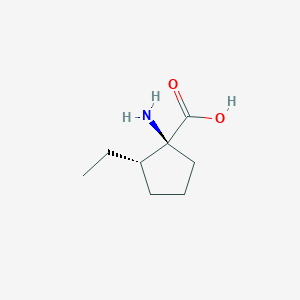
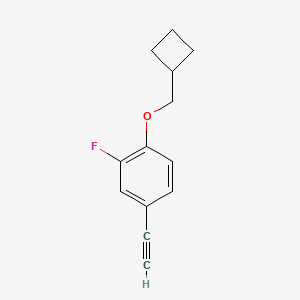
![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
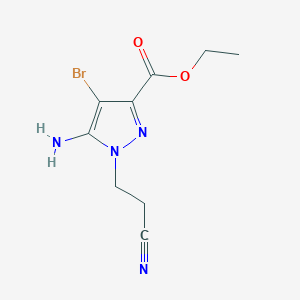

![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
